Cas no 799293-91-7 (3-bromo-7-iodothieno[3,2-c]pyridin-4-amine)
![3-bromo-7-iodothieno[3,2-c]pyridin-4-amine structure](https://ja.kuujia.com/scimg/cas/799293-91-7x500.png)
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-7-iodo-Thieno[3,2-c]pyridin-4-amine
- 3-bromo-7-iodothieno[3,2-c]pyridin-4-amine
- 4-Amino-3-bromo-7-iodothieno[3,2-c]pyridine
- 3-BROMO-7-IODO-THIENO[3,2-C]PYRIDIN-4-YLAMINE
- OVNILLPRKSZWCS-UHFFFAOYSA-N
- DA-23936
- SY322492
- DTXSID001265049
- ZGB29391
- AS-51035
- 3-bromo-7-iodothieno[3,2-c]pyridin-4-ylamine
- P11755
- AKOS025403861
- CS-0051449
- SCHEMBL3526550
- PB26968
- 799293-91-7
- MFCD14706353
-
- MDL: MFCD14706353
- インチ: InChI=1S/C7H4BrIN2S/c8-3-2-12-6-4(9)1-11-7(10)5(3)6/h1-2H,(H2,10,11)
- InChIKey: OVNILLPRKSZWCS-UHFFFAOYSA-N
- ほほえんだ: NC1=C2C(Br)=CSC2=C(I)C=N1
計算された属性
- せいみつぶんしりょう: 353.83233g/mol
- どういたいしつりょう: 353.83233g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121668-1G |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine |
799293-91-7 | 97% | 1g |
¥ 3,201.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121668-10G |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine |
799293-91-7 | 97% | 10g |
¥ 16,005.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121668-500MG |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine |
799293-91-7 | 97% | 500MG |
¥ 2,112.00 | 2023-04-13 | |
eNovation Chemicals LLC | D623162-100mg |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine |
799293-91-7 | 97% | 100mg |
$150 | 2024-07-21 | |
eNovation Chemicals LLC | D623162-1G |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine |
799293-91-7 | 97% | 1g |
$475 | 2024-07-21 | |
eNovation Chemicals LLC | D623162-5G |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine |
799293-91-7 | 97% | 5g |
$1435 | 2024-07-21 | |
abcr | AB458392-1g |
4-Amino-3-bromo-7-iodothieno[3,2-c]pyridine; . |
799293-91-7 | 1g |
€1278.90 | 2023-09-03 | ||
A2B Chem LLC | AH56518-100mg |
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine |
799293-91-7 | 95% | 100mg |
$127.00 | 2024-04-19 | |
A2B Chem LLC | AH56518-250mg |
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine |
799293-91-7 | 95% | 250mg |
$211.00 | 2024-04-19 | |
A2B Chem LLC | AH56518-500mg |
3-Bromo-7-iodothieno[3,2-c]pyridin-4-amine |
799293-91-7 | 95% | 500mg |
$353.00 | 2024-04-19 |
3-bromo-7-iodothieno[3,2-c]pyridin-4-amine 関連文献
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
3-bromo-7-iodothieno[3,2-c]pyridin-4-amineに関する追加情報
Recent Advances in the Study of 3-bromo-7-iodothieno[3,2-c]pyridin-4-amine (CAS: 799293-91-7)
The compound 3-bromo-7-iodothieno[3,2-c]pyridin-4-amine (CAS: 799293-91-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic scaffold, characterized by its thienopyridine core, has been identified as a promising building block for the synthesis of novel therapeutic agents. Recent studies have focused on its utility in the development of kinase inhibitors, particularly those targeting cancer-related pathways.
One of the key areas of research has been the exploration of 3-bromo-7-iodothieno[3,2-c]pyridin-4-amine as a versatile intermediate in the synthesis of small-molecule inhibitors. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in the construction of selective inhibitors for the epidermal growth factor receptor (EGFR) family of kinases. The bromo and iodo substituents on the thienopyridine ring provide unique opportunities for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries.
In addition to its role in kinase inhibitor development, recent investigations have highlighted the potential of 3-bromo-7-iodothieno[3,2-c]pyridin-4-amine in the design of covalent inhibitors. A 2024 study in ACS Chemical Biology reported the successful incorporation of this scaffold into a series of irreversible inhibitors targeting Bruton's tyrosine kinase (BTK). The electrophilic nature of the iodo substituent was leveraged to form covalent bonds with cysteine residues in the active site, resulting in enhanced potency and selectivity.
Another notable advancement is the application of 3-bromo-7-iodothieno[3,2-c]pyridin-4-amine in the development of fluorescent probes for biological imaging. Researchers have utilized its unique photophysical properties to create probes capable of visualizing kinase activity in live cells. This approach, detailed in a recent Nature Communications article, offers a powerful tool for studying kinase signaling dynamics in real-time.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Current research efforts are focused on improving solubility and metabolic stability while maintaining target engagement. Collaborative initiatives between academic and industrial researchers are expected to accelerate progress in this area, paving the way for clinical translation.
In conclusion, 3-bromo-7-iodothieno[3,2-c]pyridin-4-amine (CAS: 799293-91-7) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its unique structural features and reactivity profile continue to inspire innovative research across multiple therapeutic areas. Future studies will likely explore its potential in addressing unmet medical needs, particularly in oncology and inflammatory diseases.
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